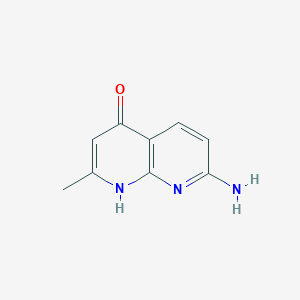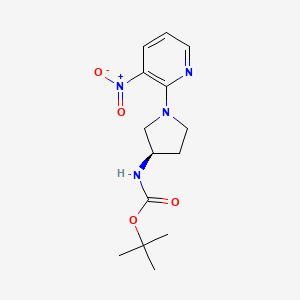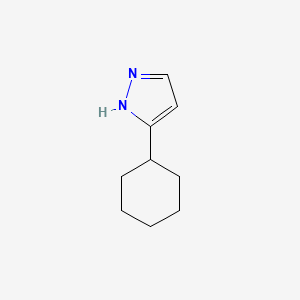![molecular formula C17H16N2O8S B2636444 3-({4-[(Carboxymethyl)carbamoyl]phenyl}sulfamoyl)-4-methoxybenzoic acid CAS No. 851452-86-3](/img/structure/B2636444.png)
3-({4-[(Carboxymethyl)carbamoyl]phenyl}sulfamoyl)-4-methoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known by its CAS Number 851452-86-3, is a chemical with the molecular weight of 408.39 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-[(4-{[(carboxymethyl)amino]carbonyl}anilino)sulfonyl]-4-methoxybenzoic acid . The InChI code is 1S/C17H16N2O8S/c1-27-13-7-4-11(17(23)24)8-14(13)28(25,26)19-12-5-2-10(3-6-12)16(22)18-9-15(20)21/h2-8,19H,9H2,1H3,(H,18,22)(H,20,21)(H,23,24) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed .Wissenschaftliche Forschungsanwendungen
Interaction with Biological Molecules
One study investigated the interaction between sulfonamide derivatives and bovine serum albumin (BSA), revealing that these compounds effectively quench the intrinsic fluorescence of BSA through a static quenching process. The binding of sulfonamide derivatives to BSA involves hydrogen bonding, van der Waals forces, and hydrophobic interactions, indicating potential applications in understanding drug-protein interactions and the design of drug delivery systems (Zhang et al., 2015).
Synthesis and Reactivity
Research on the synthesis of dibenzo[e,g]isoindol-1-ones, which are simplified analogues of biologically active indolocarbazoles, involved the use of tetramic acid sulfonates. This work has implications for the development of novel therapeutic agents, highlighting the relevance of sulfonamide-based compounds in medicinal chemistry (van Loon et al., 2014).
Catalytic Applications
A study on the synthesis and characterization of novel biological-based nano organo solid acids with urea moiety demonstrated their catalytic efficiency in green chemistry applications. These compounds, derived from sulfonamide groups, were used in the synthesis of various organic compounds, showcasing their versatility and potential in industrial applications (Zolfigol et al., 2015).
Material Science
In the field of material science, the electron-donating substituent groups on the aromatic ring of benzoic acid-functionalized polysulfone were found to significantly affect the luminescence properties of complexes with Eu(III) ions. This research points to the utility of sulfonamide-based compounds in the development of advanced materials with specific optical properties (Gao et al., 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[[4-(carboxymethylcarbamoyl)phenyl]sulfamoyl]-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O8S/c1-27-13-7-4-11(17(23)24)8-14(13)28(25,26)19-12-5-2-10(3-6-12)16(22)18-9-15(20)21/h2-8,19H,9H2,1H3,(H,18,22)(H,20,21)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQYDFUCFUAZRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2636361.png)
![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2636362.png)
![N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2636364.png)



![N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]cyclopentanecarboxamide](/img/structure/B2636369.png)

![4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2636374.png)
![Methyl 2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetate;hydrochloride](/img/structure/B2636375.png)
![8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione](/img/structure/B2636376.png)

![3-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole](/img/structure/B2636382.png)

